N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
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Overview
Description
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by the presence of methoxy and methyl substituents on the phenyl rings attached to the pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with pteridine precursors under controlled conditions. The reaction may involve:
Starting Materials: 4-methoxyaniline, 3-methylaniline, and pteridine derivatives.
Reaction Conditions: The condensation reactions are often carried out in the presence of catalysts such as acids or bases, under reflux conditions, and may require solvents like ethanol or dimethylformamide (DMF).
Purification: The final product is usually purified through recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives or reduced pteridine compounds.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-fluorophenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
- N4-(4-chlorophenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
- N4-(4-methoxyphenyl)-N2-(3-ethylphenyl)pteridine-2,4-diamine
Uniqueness
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine is unique due to the specific combination of methoxy and methyl substituents, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-4-3-5-15(12-13)24-20-25-18-17(21-10-11-22-18)19(26-20)23-14-6-8-16(27-2)9-7-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQBQOTKPMZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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